Structural Surrogate for Morpholine: The 2-azaspiro[3.3]heptane fragment serves as a structural surrogate for morpholine in drug-like molecules . Morpholine is commonly found in pharmaceutical compounds, and its replacement with the 2-azaspiro[3.3]heptane moiety can lead to novel drug candidates.
Synthesis: The synthesis of 2-oxa-6-azaspiro[33]heptane hemioxalate involves cyclization reactionsUnder basic conditions, the cyclization reaction occurs with p-toluenesulfonamide, resulting in the formation of 2-oxa-6-azaspiro[3.3]heptane .
IUPAC Name: 2-azaspiro[3.3]heptane ethanedioate (2:1)
Molecular Weight: g/mol
Purity: 97%
Storage Temperature: Room temperature
Safety Information: Warning (H302, H315, H319, H335)
Drug Candidate Exploration: Researchers have explored the potential of 2-azaspiro[3.3]heptane hemioxalate as a building block for drug candidates. By incorporating this spirocycle, they aim to diversify chemical space and discover novel therapeutic agents .
2-Azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula and a molecular weight of 288.3 g/mol. It is classified as a solid and is primarily used in research applications due to its unique structural properties. The compound features a spirocyclic structure, which contributes to its biological activity and potential applications in medicinal chemistry. The compound is also recognized for its irritant properties, necessitating careful handling and storage according to safety guidelines .
The chemical behavior of 2-Azaspiro[3.3]heptane hemioxalate can be analyzed through various reactions typical of oxalate derivatives and azaspiro compounds. Its reactivity may include:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
2-Azaspiro[3.3]heptane hemioxalate exhibits notable biological activity that has been of interest in pharmacological research. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery. Specific biological activities may include:
Further studies are needed to elucidate the specific mechanisms of action and therapeutic applications.
The synthesis of 2-Azaspiro[3.3]heptane hemioxalate can be achieved through several methods, typically involving multi-step organic synthesis techniques:
These methods underscore the compound's synthetic accessibility for research purposes .
2-Azaspiro[3.3]heptane hemioxalate finds application primarily in:
The compound's potential as a precursor in drug development makes it an important subject for further exploration.
Interaction studies involving 2-Azaspiro[3.3]heptane hemioxalate focus on its binding affinity and activity against various biological targets. These studies may include:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 2-Azaspiro[3.3]heptane hemioxalate, each possessing unique properties:
The uniqueness of 2-Azaspiro[3.3]heptane hemioxalate lies in its specific spirocyclic framework combined with the oxalic acid derivative, which may confer distinct pharmacological properties not found in other similar compounds. Its dual functionality as both a nitrogenous base and an oxalic acid derivative positions it uniquely among related compounds.
The molecular structure of 2-Azaspiro[3.3]heptane hemioxalate (C14H24N2O4, CAS: 1365639-13-9) represents a unique spirocyclic architecture characterized by a quaternary carbon atom serving as the spiro junction between two three-membered rings, with one ring containing a nitrogen atom [1] [3]. X-ray crystallographic studies reveal that the compound crystallizes in a monoclinic crystal system, with the hemioxalate counterion forming specific hydrogen bonding interactions with the protonated nitrogen of the azaspiro moiety [4] [5].
The crystal structure analysis demonstrates that the spiro carbon atom adopts a tetrahedral geometry with bond angles deviating slightly from the ideal 109.5°, indicating strain within the spirocyclic system [5] [12]. This strain is inherent to the small ring sizes in the azaspiro[3.3]heptane framework, where the three-membered rings impose significant geometric constraints on the central spiro carbon [7] [12].
Detailed examination of the crystal packing reveals that the hemioxalate anions form extensive hydrogen bonding networks with the protonated nitrogen atoms of adjacent 2-azaspiro[3.3]heptane cations [4] [29]. These hydrogen bonds play a crucial role in stabilizing the crystal lattice and influencing the overall three-dimensional arrangement of molecules within the crystal [5] [29].
Table 1: Key Crystallographic Parameters of 2-Azaspiro[3.3]heptane hemioxalate
| Parameter | Value |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 11.39 Å, b = 28.38 Å, c = 18.39 Å |
| Bond Angles at Spiro Carbon | 88.7° - 92.3° |
| Average C-N Bond Length | 1.47 Å |
| Average C-C Bond Length | 1.52 Å |
| Hydrogen Bond Distances (N-H···O) | 2.76 - 2.89 Å |
The hemioxalate salt formation significantly influences the molecular geometry of the 2-azaspiro[3.3]heptane moiety compared to its free base form [4] [12]. The protonation of the nitrogen atom leads to a more pronounced pyramidalization at this center, with the nitrogen adopting a tetrahedral geometry rather than the trigonal pyramidal arrangement observed in the free base [12] [26]. This structural modification affects the overall conformation of the spirocyclic system and contributes to the stability of the salt form [5] [7].
Analysis of the electron density maps from high-resolution X-ray diffraction data confirms the location of hydrogen atoms, particularly those involved in hydrogen bonding between the protonated nitrogen and the carboxylate groups of the oxalate counterion [12] [29]. These interactions are characterized by N-H···O distances ranging from 2.76 to 2.89 Å, indicating moderately strong hydrogen bonds that contribute significantly to crystal packing and stability [5] [29].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural differences between the free base 2-azaspiro[3.3]heptane and its hemioxalate salt form [3] [6]. Comparative analysis of 1H, 13C, and 15N NMR spectra reveals significant chemical shift differences that reflect changes in electronic environment and molecular conformation upon salt formation [6] [15].
In the 1H NMR spectrum, the free base 2-azaspiro[3.3]heptane exhibits characteristic signals for the methylene protons adjacent to the nitrogen atom at approximately 3.0-3.2 ppm [3] [11]. Upon salt formation, these signals experience a downfield shift to 3.5-3.7 ppm, indicating deshielding due to the protonation of the nitrogen atom [6] [15]. Additionally, the appearance of a broad signal at 7.8-8.2 ppm in the hemioxalate salt spectrum corresponds to the N-H proton, which is absent in the free base form [6] [32].
The 13C NMR spectra show equally informative differences between the two forms [3] [6]. The spiro carbon resonance appears at approximately 40.0 ppm in the free base, while it shifts to 40.2-40.5 ppm in the hemioxalate salt [6] [32]. The methylene carbon signals adjacent to the nitrogen atom also experience downfield shifts of 2-3 ppm in the salt form compared to the free base [6] [15].
Table 2: Comparative NMR Data for 2-Azaspiro[3.3]heptane Free Base and Hemioxalate Salt
| NMR Parameter | Free Base | Hemioxalate Salt | Δδ (ppm) |
|---|---|---|---|
| 1H NMR (CH2-N) | 3.0-3.2 ppm | 3.5-3.7 ppm | +0.5 |
| 1H NMR (N-H) | Not present | 7.8-8.2 ppm | - |
| 13C NMR (Spiro-C) | 40.0 ppm | 40.2-40.5 ppm | +0.2-0.5 |
| 13C NMR (CH2-N) | 52.1 ppm | 54.3-54.5 ppm | +2.2-2.4 |
| 15N NMR | -312.3 ppm | -330.5 ppm | -18.2 |
Two-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural information by establishing connectivity patterns within the molecule [6] [15]. These experiments confirm that the basic spirocyclic framework remains intact upon salt formation, with the primary structural changes localized around the nitrogen atom [6] [32].
The 15N NMR spectroscopy offers particularly valuable insights into the protonation state of the nitrogen atom [6] [15]. The free base exhibits a 15N chemical shift at approximately -312.3 ppm, which shifts significantly upfield to around -330.5 ppm in the hemioxalate salt due to the increased shielding effect following protonation [6] [15]. This substantial chemical shift difference serves as a reliable indicator of salt formation and provides a convenient method for monitoring the conversion between free base and salt forms [15] [32].
Solution-state NMR studies in various solvents reveal solvent-dependent effects on the chemical shifts and coupling constants, reflecting changes in hydrogen bonding interactions and conformational preferences [6] [15]. These studies demonstrate that the hemioxalate salt generally exhibits reduced conformational flexibility compared to the free base, likely due to the stabilizing effect of intramolecular and intermolecular hydrogen bonding interactions [15] [32].
The 2-azaspiro[3.3]heptane system exhibits interesting tautomeric and conformational dynamics that significantly influence its structural properties and reactivity [7] [19]. Unlike many nitrogen-containing heterocycles that can exist in different tautomeric forms involving proton transfer, the rigid spirocyclic framework of 2-azaspiro[3.3]heptane primarily undergoes conformational changes rather than classical tautomerism [19] [22].
Conformational analysis reveals that the three-membered rings in the azaspiro[3.3]heptane structure can adopt different puckering modes to alleviate ring strain [7] [20]. These conformational states are characterized by slight deviations from planarity in the three-membered rings, with interconversion between conformers occurring through ring-flipping processes [19] [20]. The energy barriers for these conformational changes are relatively low, allowing rapid interconversion at room temperature [20] [23].
The presence of the hemioxalate counterion introduces additional complexity to the conformational landscape [7] [32]. Hydrogen bonding interactions between the protonated nitrogen and the carboxylate groups of the oxalate anion can stabilize specific conformations, leading to a reduction in conformational flexibility compared to the free base form [22] [32]. These interactions effectively create energy wells in the conformational energy surface, favoring certain conformational states over others [20] [23].
Temperature-dependent NMR studies provide valuable insights into the conformational dynamics of 2-azaspiro[3.3]heptane hemioxalate [15] [34]. At low temperatures, distinct signals corresponding to different conformers can be observed, while coalescence occurs at higher temperatures due to rapid interconversion between conformational states [22] [34]. Analysis of these spectral changes allows determination of the activation parameters for conformational transitions, including activation energies, enthalpy, and entropy changes [20] [34].
Table 3: Conformational Energy Parameters for 2-Azaspiro[3.3]heptane
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (Ea) for Ring Flipping | 18-22 kJ/mol | Variable Temperature NMR |
| Conformational Energy Difference | 3-5 kJ/mol | Computational Analysis |
| Hydrogen Bond Strength (N-H···O) | 15-20 kJ/mol | Infrared Spectroscopy |
| Rotational Barrier (N-C Bond) | 12-15 kJ/mol | Computational Analysis |
Computational studies using density functional theory (DFT) and molecular dynamics simulations complement experimental investigations by providing detailed energy profiles for conformational transitions [20] [23]. These calculations reveal that the energy differences between conformational states are relatively small (3-5 kJ/mol), consistent with the observed rapid interconversion at ambient temperatures [19] [23]. The computational models also highlight the importance of intramolecular strain and intermolecular interactions in determining conformational preferences [20] [24].
While classical tautomerism involving proton transfer is not significant for the 2-azaspiro[3.3]heptane core itself, the hemioxalate counterion can exist in different protonation states depending on pH conditions [22] [33]. Under strongly acidic conditions, both carboxylate groups of the oxalate can be protonated, leading to changes in hydrogen bonding patterns and consequently affecting the conformational preferences of the azaspiro moiety [22] [33].